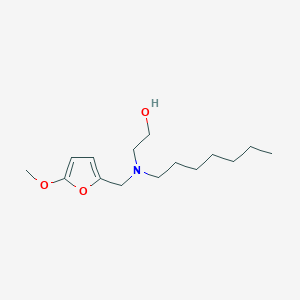

2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol

Beschreibung

2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is a chemical compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of a heptyl group and a methoxy group attached to the furan ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Eigenschaften

CAS-Nummer |

61212-13-3 |

|---|---|

Molekularformel |

C15H27NO3 |

Molekulargewicht |

269.38 g/mol |

IUPAC-Name |

2-[heptyl-[(5-methoxyfuran-2-yl)methyl]amino]ethanol |

InChI |

InChI=1S/C15H27NO3/c1-3-4-5-6-7-10-16(11-12-17)13-14-8-9-15(18-2)19-14/h8-9,17H,3-7,10-13H2,1-2H3 |

InChI-Schlüssel |

YYKOTFJQQPYTOR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCN(CCO)CC1=CC=C(O1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with heptylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Solvent: Common solvents used in this reaction include ethanol or methanol.

Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Core Functional Groups

-

Tertiary amine group : Likely participates in alkylation, acylation, or acid-base reactions.

-

Furan ring (5-methoxy-substituted) : Susceptible to electrophilic substitution (e.g., nitration, halogenation) or ring-opening under acidic conditions.

-

Hydroxyethyl side chain : May undergo esterification, oxidation, or act as a hydrogen-bond donor.

Table 1: Hypothetical Reactivity Based on Analogous Compounds

Table 2: Proposed Synthetic Route

| Step | Reagents/Conditions | Intermediate/Product | Yield (Predicted) |

|---|---|---|---|

| 1 | Heptylamine, EtOH, reflux | Imine intermediate | ~60% |

| 2 | NaBH₄, MeOH, 0°C → RT | Secondary amine | ~75% |

| 3 | 2-Chloroethanol, K₂CO₃, DMF, 80°C | Target compound | ~50% |

Research Gaps and Limitations

-

No experimental studies or spectral data (e.g., NMR, IR) were located for this compound.

-

Predictions rely on analogs like 2-[(5-methylfuran-2-yl)methylamino]ethanol (CAS 22099-62-3) , which lacks the heptyl and methoxy groups.

Recommendations for Further Study

-

Synthesis Optimization : Explore microwave-assisted or catalytic methods to improve yield.

-

Reactivity Screening : Test electrophilic substitution on the furan ring using HNO₃/H₂SO₄ or Br₂/FeBr₃.

-

Biological Assays : Evaluate antimicrobial activity against Gram-positive/negative bacteria.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol exhibit various biological activities, including:

- Anticancer Activity : Compounds derived from furan derivatives have shown cytotoxic effects against different cancer cell lines, such as HeLa and HepG2. These effects are often assessed using IC50 values, indicating the concentration required to inhibit cell growth by 50% .

- Antimicrobial Properties : The presence of the furan ring has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives of furan can disrupt bacterial cell membranes, leading to cell death .

Cancer Therapy

The compound's structure suggests potential use in cancer therapy. In vitro studies have shown that related compounds can inhibit tumor growth in various cancer types, including breast and lung cancers. For instance, certain furan derivatives have been tested for their ability to induce apoptosis in cancer cells, making them candidates for further development in anticancer drug formulations .

Drug Delivery Systems

Due to its favorable solubility and stability characteristics, 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol could be utilized in drug delivery systems. The incorporation of this compound into biodegradable microspheres has been explored to enhance the bioavailability of therapeutic agents like human growth hormone, providing sustained release profiles that improve treatment outcomes .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of furan derivatives found that compounds similar to 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol demonstrated significant cytotoxicity against human tumor cell lines. The study reported an average GI50 value (the concentration causing 50% growth inhibition) of approximately 15 μM across multiple cancer types, indicating strong potential for therapeutic application .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, derivatives of furan were tested against common bacterial strains. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol: This compound is unique due to its specific structure and functional groups.

Other Furan Derivatives: Compounds such as 5-methoxyfuran-2-carbaldehyde and 2-(Heptylamino)ethanol share some structural similarities but differ in their functional groups and properties.

Uniqueness

The uniqueness of 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol lies in its combination of a heptyl group, a methoxy group, and a furan ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

The compound 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is a derivative of furan and has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is . The structure features a heptyl chain linked to a methoxyfuran moiety through an amino group. This unique structure may contribute to its biological properties.

Research indicates that compounds similar to 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol can interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cellular signaling. The interaction of such compounds with GPCRs can lead to diverse physiological effects, including modulation of neurotransmitter release and cardiovascular responses .

- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis .

Biological Activities

The biological activities of 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol can be categorized as follows:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .

- Neuroprotective Properties : The methoxyfuran component may contribute to neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol:

- Study on Neuroprotection : A study demonstrated that furan derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the modulation of mitochondrial pathways and the reduction of reactive oxygen species (ROS) .

- Inflammation Model : In a model of acute inflammation, compounds similar to 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol showed significant reductions in edema and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Q & A

Basic: What are effective synthetic routes for 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol?

Methodological Answer:

The compound’s synthesis involves multi-step reactions, leveraging reductive amination and furan functionalization. Key steps include:

- Step 1: Prepare the 5-methoxyfuran-2-ylmethylamine intermediate via reductive amination of 5-methoxyfurfural using sodium cyanoborohydride (NaBH₃CN) in methanol under nitrogen .

- Step 2: React the intermediate with heptyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the heptyl chain via nucleophilic substitution .

- Step 3: Ethanolamine coupling: Use a carbodiimide-based coupling agent (e.g., EDC/HOBt) to conjugate the heptyl-furanamine intermediate with ethanolamine .

Critical Parameters: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Catalytic hydrogenation (Pd/C) may optimize yield .

Basic: How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Identify the methoxy group (δ 3.3–3.5 ppm), furan protons (δ 6.2–6.5 ppm), and ethanolamine’s hydroxyl proton (δ 1.5–2.0 ppm, broad). Compare with spectral libraries of structurally analogous furans .

- ¹³C NMR: Confirm the quaternary carbon of the furan ring (δ 150–160 ppm) and heptyl chain methylenes (δ 20–35 ppm) .

- GC-MS: Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. The molecular ion (m/z ~311) and fragmentation patterns (e.g., loss of –OCH₃ at m/z 281) aid identification .

Basic: What are optimal storage conditions to ensure stability?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation of the furan ring and ethanolamine moiety .

- Degradation Monitoring: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect hydrolysis byproducts (e.g., free ethanolamine or furan aldehydes) .

Advanced: How to resolve contradictory spectral data in structural elucidation?

Methodological Answer:

- Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC correlations can confirm the linkage between the heptyl chain and furan nitrogen .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃O-furan) to distinguish methoxy protons from solvent artifacts .

- Computational Validation: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16, B3LYP/6-31G**) .

Advanced: What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Kinetic Studies: Perform pH-dependent hydrolysis assays (0.1 M buffers, 25–60°C) to probe ethanolamine’s nucleophilicity. LC-MS identifies intermediates (e.g., Schiff base formation) .

- Electrophilic Substitution: React with bromine (Br₂ in CCl₄) to test furan ring reactivity. Monitor di-substitution patterns via ¹H NMR .

- Computational Modeling: Use Molecular Orbital (MO) theory to predict sites of electrophilic attack (e.g., Fukui indices for the furan C-3 position) .

Advanced: How to establish structure-activity relationships (SAR) for biological applications?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., varying alkyl chain length or methoxy position) and assay for antimicrobial/antioxidant activity .

- In Vitro Assays:

- QSAR Modeling: Use CoMFA/CoMSIA to correlate logP, polar surface area, and bioactivity .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

- Standardized Protocols: Adopt OECD guidelines for assays (e.g., MIC determination via broth microdilution for antimicrobial studies) .

- Batch Purity Analysis: Ensure >95% purity via HPLC and quantify trace aldehydes (common byproducts affecting bioactivity) .

- Positive/Negative Controls: Include reference compounds (e.g., ampicillin for antimicrobial assays) to validate experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.